molecular formula C14H13F2N B8624164 1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine

1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine

Cat. No. B8624164
M. Wt: 233.26 g/mol
InChI Key: AEBRNFBTJDRRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C14H13F2N and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1-[2-(2,4-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c1-9(17)11-4-2-3-5-12(11)13-7-6-10(15)8-14(13)16/h2-9H,17H2,1H3

InChI Key

AEBRNFBTJDRRBX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2′,4′-difluoro-1,1′-biphenyl-2-yl)ethanone (3.67 g, 15.8 mmol) in anhydrous methanol (200 mL) was added solid ammonium acetate (12.2 g, 158 mmol). The reaction mixture was heated at 60° C. for one hour, followed by the addition of a methanolic solution of sodium cyanoborohydride (5 mL, 1.99 g, 31.6 mmol). After 16 hours, the methanol was removed in vacuo and aqueous ammonium hydroxide was added. The aqueous phase was extracted with diethyl ether (3×200 mL) until the amine was no longer present in the aqueous phase. The combined organic phase was washed with 2 N aqueous hydrochloric acid (3×100 mL) and the aqueous phases combined. The solid formed during the acid wash was determined to be the dialkyated amine and was segregated from the aqueous phase. Aqueous sodium hydroxide was added to the acidic aqueous phase until the solution was neutralized to pH 8 to 9. The basic aqueous phase was extracted with diethyl ether until the primary amine was no longer detected in the aqueous phase. The combined organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated to afford a clear oil that was used without further purification;
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.